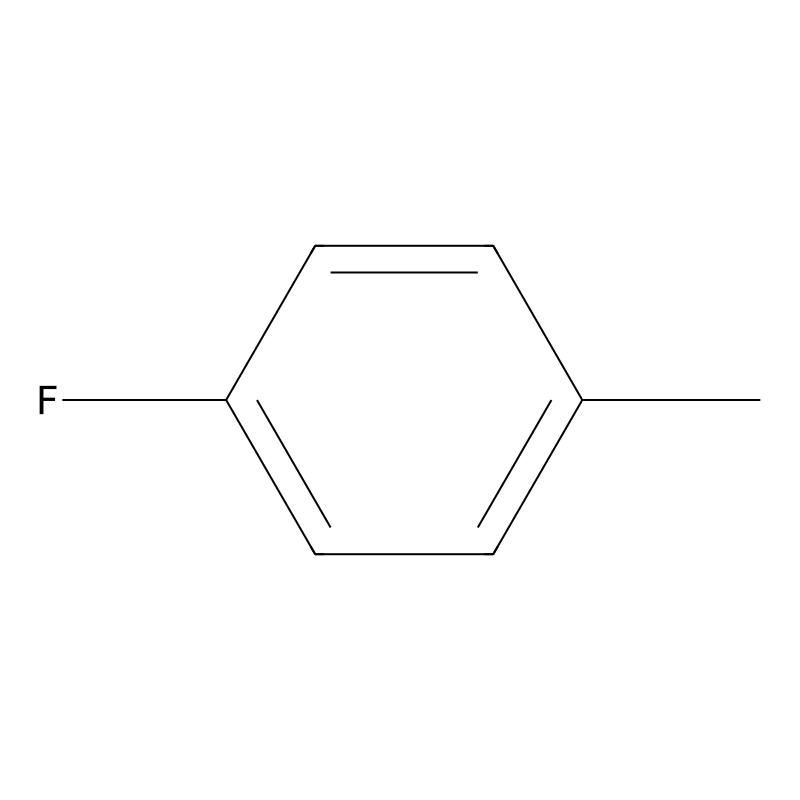

4-Fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Investigating Reaction Mechanisms

The specific placement of the fluorine atom in 4-Fluorotoluene alters its reactivity compared to toluene. This makes it a useful tool for scientists to study reaction mechanisms. By observing how 4-Fluorotoluene reacts with different substances, researchers can gain insights into the fundamental steps involved in various chemical transformations. This knowledge is crucial for developing new and more efficient synthetic pathways for desirable molecules.

For instance, studies have employed 4-Fluorotoluene to investigate the mechanisms of fluorination reactions, a process widely used in the pharmaceutical industry [Source: A mechanistic study on the fluorination of fluorotoluenes with CsF-electrolytic oxidation, Journal of Fluorine Chemistry, ].

4-Fluorotoluene, also known as para-fluorotoluene or 1-fluoro-4-methylbenzene, is a colorless to slightly yellow liquid with a characteristic aromatic odor. It has the molecular formula and a molecular weight of approximately 110.13 g/mol. The compound is characterized by its high flammability and is classified as moderately toxic. Its physical properties include a melting point of -56 °C, a boiling point of 116 °C, and a density of 1 g/mL at 25 °C. 4-Fluorotoluene is insoluble in water but can dissolve in organic solvents .

- Weak interactions: The fluorine atom can participate in weak interactions like hydrogen bonding or halogen bonding with other molecules, potentially affecting their behavior in biological systems.

- Membrane interactions: Due to its lipophilic nature, it can potentially interact with biological membranes, influencing membrane fluidity or protein function.

- Flammability: Flammable liquid with a flash point of 32 °C.

- Toxicity: Considered to have low to moderate acute toxicity. However, prolonged exposure may cause adverse effects on the central nervous system.

- Skin and eye irritant: Can cause irritation upon contact with skin and eyes.

The biological activity of 4-fluorotoluene has been studied in various contexts. It exhibits moderate toxicity, particularly through inhalation, which can cause irritation to the respiratory system and severe irritation upon contact with skin or eyes. Ingestion may result in severe internal damage. Its toxicological profile necessitates careful handling due to potential health hazards associated with exposure .

4-Fluorotoluene can be synthesized through several methods:

- Electrophilic Fluorination: This method involves the reaction of toluene with fluorinating agents such as sulfur tetrafluoride or fluorine gas under controlled conditions.

- Nucleophilic Substitution: The compound can also be produced via nucleophilic substitution reactions where a fluorine atom replaces another substituent on the aromatic ring.

- Catalytic Processes: Recent studies have explored catalytic oxidation processes involving vanadia-titania catalysts for the conversion of toluene derivatives into fluorinated products .

4-Fluorotoluene has several applications across different fields:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvents: Due to its solvent properties, it is used in various chemical processes.

- Research: The compound is utilized in research settings for studying reaction mechanisms and properties of fluorinated compounds.

Studies on 4-fluorotoluene's interactions focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in catalytic systems has been investigated, revealing insights into its potential applications in organic synthesis and materials science. Research indicates that its unique electronic properties, influenced by the presence of the fluorine atom, affect its reactivity compared to non-fluorinated analogs .

4-Fluorotoluene shares structural similarities with other fluorinated aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Toluene | No fluorine; widely used as a solvent | |

| 2-Fluorotoluene | Fluorine at the ortho position; different reactivity | |

| 3-Fluorotoluene | Fluorine at the meta position; alters electronic effects | |

| Benzyl Fluoride | Different structure; used in organic synthesis | |

| Fluorobenzene | Simple aromatic ring; lacks methyl group |

Uniqueness: The presence of the methyl group at the para position relative to the fluorine atom gives 4-fluorotoluene distinct electronic properties compared to its ortho and meta counterparts, influencing its reactivity and applications in organic synthesis.

The development of 4-fluorotoluene is intertwined with advancements in fluorine chemistry. While elemental fluorine was isolated by Henri Moissan in 1886, practical synthetic routes for aryl fluorides emerged later. The Balz–Schiemann reaction, reported in 1927, became a cornerstone for producing fluorinated aromatics like 4-fluorotoluene. This method involves diazotization of p-toluidine followed by thermal decomposition of the diazonium tetrafluoroborate intermediate. By the mid-20th century, optimized protocols achieved yields exceeding 89%, enabling industrial-scale production.

Structural Characteristics and Isomerism

4-Fluorotoluene belongs to the disubstituted benzene family, with systematic IUPAC name 1-fluoro-4-methylbenzene. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~7~H~7~F | |

| Boiling point | 116–117°C | |

| Melting point | -56°C | |

| Density (20°C) | 1.00 g/cm³ | |

| Refractive index (n~20~/D) | 1.468 |

The compound exists as one of three structural isomers:

- Ortho-fluorotoluene (2-fluorotoluene, CAS 95-52-3)

- Meta-fluorotoluene (3-fluorotoluene, CAS 352-70-5)

- Para-fluorotoluene (4-fluorotoluene, CAS 352-32-9).

The para isomer dominates industrial applications due to its symmetrical structure and enhanced stability.

Industrial Significance in Fluorinated Compound Synthesis

4-Fluorotoluene’s reactivity profile enables its use in:

- Pharmaceutical intermediates: Synthesis of 4-fluorobenzaldehyde and fluorinated prostaglandins.

- Agrochemicals: Production of herbicides and fungicides via nucleophilic aromatic substitution.

- Polymer chemistry: Serving as a monomer for fluorinated polyarylates with high thermal resistance.

A 2023 study demonstrated its utility in Pd-catalyzed cross-coupling reactions to synthesize novel antimicrobial biphenyl derivatives.

Diazotization-Based Synthesis Routes

Hydrofluoric Acid-Mediated Salification

The hydrofluoric acid-mediated salification process represents the most widely adopted industrial approach for 4-fluorotoluene synthesis [1]. This method utilizes para-toluidine as the starting material and anhydrous hydrofluoric acid as both the fluorinating agent and reaction medium [1]. The salification step involves mixing anhydrous hydrofluoric acid and para-toluidine in a controlled molar ratio of 2-5:1, with the para-toluidine being added dropwise to the hydrofluoric acid over a period of 7-10 hours at temperatures maintained between 5-7°C [1].

The reaction mechanism proceeds through the formation of a stable salt complex between the amine and hydrofluoric acid [1]. Temperature control during this phase is critical, as elevated temperatures can lead to premature decomposition and reduced yields [1]. After the addition is complete, the mixture is maintained at 5-7°C for an additional 1-3 hours to ensure complete salification [1]. This process achieves quantitative conversion of the starting amine to the corresponding fluoride salt complex [1].

Research findings demonstrate that the molar ratio of hydrofluoric acid to para-toluidine significantly influences the reaction efficiency [1]. Ratios below 2:1 result in incomplete salification, while ratios exceeding 5:1 do not provide additional benefits and increase material costs [1]. The optimal temperature range of 5-7°C represents a balance between reaction rate and stability of the intermediate salt complex [1].

Diazonium Salt Formation and Thermal Decomposition

Following salification, the diazonium salt formation proceeds through the controlled addition of sodium nitrite to the previously formed salt mixture [1]. The sodium nitrite is added in portions over 8-10 hours at temperatures maintained between -3°C and 0°C [1]. The molar ratio of sodium nitrite to para-toluidine ranges from 1.0:1 to 1.5:1, with optimal results achieved at 1.2:1 [1].

The thermal decomposition phase represents the most critical step in the synthesis [1]. This process is conducted in four distinct temperature stages to maximize yield and minimize side reactions [1]. The first stage maintains temperatures between 0-15°C for 3 hours, followed by gradual heating to 15-30°C over 19 hours [1]. The third stage involves heating from 30-52°C over 8 hours, with the final stage reaching 52-65°C for 3 hours [1].

During thermal decomposition, the diazonium salt undergoes elimination of nitrogen gas and fluoride capture from the tetrafluoroborate or hydrofluoric acid medium [1]. The controlled heating rate prevents explosive decomposition while ensuring complete conversion [1]. Research indicates that rapid heating during any stage results in decreased yields due to competing side reactions [1].

The Balz-Schiemann reaction mechanism, which governs this transformation, involves the formation of aryl cations that subsequently capture fluoride ions [2]. This process generates 4-fluorotoluene with yields typically ranging from 89-99% depending on reaction conditions [2]. The thermal decomposition produces nitrogen gas and boron trifluoride as byproducts when tetrafluoroborate salts are employed [2].

Alternative Synthetic Pathways

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route to 4-fluorotoluene synthesis, particularly useful when starting from readily available halogenated precursors [3] [4]. These reactions typically employ 4-chlorotoluene or 4-bromotoluene as starting materials and utilize metal fluoride reagents for halogen substitution [3].

Iron-catalyzed halogen exchange has emerged as a promising methodology for trifluoromethyl aromatics, though its application to simple fluorotoluenes requires modification [4]. The mechanism involves direct activation of carbon-halogen bonds through iron coordination, facilitating nucleophilic substitution by fluoride ions [4]. Research demonstrates that ferric halides effectively catalyze halogen exchange between trifluoromethyl arenes and boron halides [4].

Fluorodenitration represents another halogen exchange variant, utilizing nitrotoluene derivatives as precursors [3]. This approach employs fluoride salts such as potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride in the presence of palladium catalysts [3]. The reaction proceeds through nucleophilic aromatic substitution, with nitro groups serving as effective leaving groups [3].

The choice of fluorinating reagent significantly influences reaction outcomes [3]. Tetramethylammonium fluoride and tetrabutylammonium fluoride demonstrate superior performance compared to alkali metal fluorides due to enhanced solubility in organic solvents [3]. Reaction temperatures typically range from 80-150°C, with reaction times extending from 6-48 hours depending on substrate reactivity [3].

Catalytic Fluorination Techniques

Catalytic fluorination techniques offer selective pathways for introducing fluorine atoms into aromatic systems [5] [6]. These methods employ transition metal catalysts to facilitate carbon-fluorine bond formation under controlled conditions [5]. Palladium-catalyzed fluorination reactions have demonstrated particular effectiveness for late-stage fluorine incorporation [6].

The mechanism of electrophilic fluorination with palladium involves fluoride capture followed by oxidative fluoride transfer [6]. Palladium complexes form outer-sphere complexes with fluoride ions, even at nanomolar to micromolar concentrations typical for radiochemical syntheses [6]. The subsequent fluorine transfer proceeds through an electron transfer mechanism involving single electron transfer, fluoride transfer, and regeneration steps [6].

Iron-catalyzed fluorination represents an emerging alternative to precious metal systems [5]. These reactions utilize iron salts in conjunction with fluoroamide reagents to achieve selective carbon-hydrogen bond fluorination [5]. The process involves hydrogen atom transfer followed by fluorine atom transfer from the iron-fluoride complex [5].

Recent developments in fluoroalkylation chemistry have expanded the scope of catalytic fluorination [7]. These reactions exploit unique fluorine effects to achieve transformations not possible with non-fluorinated reagents [7]. The strong electronegativity of fluorine substantially influences reaction pathways and product distributions [7].

Process Optimization Strategies

Temperature and Stoichiometric Control

Temperature control represents the most critical parameter in 4-fluorotoluene synthesis optimization [1] [8]. The diazotization-based route requires precise temperature management throughout all reaction phases [1]. Salification temperatures must be maintained between 5-7°C to prevent premature decomposition while ensuring complete salt formation [1].

Stoichiometric control involves optimizing the molar ratios of all reactants to maximize conversion and minimize waste [1]. The hydrofluoric acid to para-toluidine ratio of 2.5:1 provides optimal results, balancing reaction completeness with material efficiency [1]. Sodium nitrite ratios of 1.2:1 relative to para-toluidine ensure complete diazotization without excess reagent consumption [1].

Research on fluorotoluene synthesis optimization demonstrates that concentration effects significantly impact yields [8]. Higher concentrations generally improve reaction efficiency, with optimal concentrations ranging from 0.5-1.0 molar for most systems [8]. Solvent selection also influences reaction outcomes, with ethereal solvents such as cyclopentyl methyl ether providing superior results compared to other solvent classes [8].

The thermal decomposition phase requires careful control of heating rates to prevent explosive decomposition [1]. Gradual temperature increases of 0.5-1°C per hour in the lower temperature ranges and 1-2°C per hour at elevated temperatures ensure controlled nitrogen evolution [1]. This approach minimizes side reactions while maintaining high conversion rates [1].

Yield Enhancement and Purification Methods

Yield enhancement in 4-fluorotoluene synthesis involves optimization of reaction conditions and minimization of side reactions [1] [9]. The multi-stage thermal decomposition protocol maximizes product formation while reducing decomposition products [1]. Careful control of reaction atmosphere, typically under inert gas, prevents oxidative side reactions [1].

Post-reaction workup procedures significantly influence final product yields and purity [1] [10]. The initial cooling to 5°C followed by phase separation removes spent acid and inorganic byproducts [1]. Neutralization with sodium hydroxide solution maintains pH between 7-8, preventing acid-catalyzed decomposition [1].

Purification methods for 4-fluorotoluene encompass several complementary approaches [11] [12]. Distillation represents the primary purification technique, with atmospheric distillation at 116°C providing high-purity product [1]. Reduced pressure distillation at 98-104°C under 0.02-0.05 MPa offers advantages for heat-sensitive materials [1].

Steam distillation provides an alternative purification method particularly useful for removing high-boiling impurities [10]. This technique operates at temperatures of 30-35°C during the separation phase, minimizing thermal stress on the product [10]. Recovery rates typically range from 80-90% with final purities exceeding 97% [10].

Crystallization methods exploit the low melting point of 4-fluorotoluene (-56°C) to achieve high-purity products [13]. Low-temperature crystallization below -56°C effectively removes liquid impurities while maintaining product integrity [13]. Research demonstrates that 4-fluorotoluene crystallizes in distinct polymorphic forms depending on crystallization conditions, with low-temperature crystallization favoring the P21/c polymorph [13].

| Table 1: Diazotization-Based Synthesis of 4-Fluorotoluene | |||||

|---|---|---|---|---|---|

| Starting Material | Fluorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| para-toluidine | Hydrofluoric acid (anhydrous) | 5-7 | 7-10 | 97 | 99.9 |

| para-toluidine | Hydrofluoric acid (anhydrous) | 5-7 | 7-10 | 99 | 99.9 |

| 3-chloro-4-methylaniline | Hydrofluoric acid (anhydrous) | 5-15 | 3 | 81.8 | 93.4 |

| Table 2: Process Optimization Parameters for 4-Fluorotoluene Synthesis | ||

|---|---|---|

| Parameter | Optimal Range | Critical Factor |

| Salification Temperature | 5-7°C | Temperature control |

| Salification Time | 1-3 hours | Complete dissolution |

| Diazotization Temperature | -3-0°C | Prevent decomposition |

| Diazotization Time | 1-3 hours | Complete diazotization |

| Thermal Decomposition Stage 1 | 0-15°C for 3 hours | Controlled heating rate |

| Thermal Decomposition Stage 2 | 15-30°C for 19 hours | Slow temperature rise |

| Thermal Decomposition Stage 3 | 30-52°C for 8 hours | Controlled decomposition |

| Thermal Decomposition Stage 4 | 52-65°C for 3 hours | Final conversion |

| Table 3: Purification Methods for 4-Fluorotoluene | |||

|---|---|---|---|

| Method | Conditions | Recovery (%) | Final Purity (%) |

| Distillation (Atmospheric) | 116°C | 70-100 | 99.0+ |

| Distillation (Reduced Pressure) | 98-104°C at 0.02-0.05 MPa | 85-95 | 99.5+ |

| Washing with Sodium Hydroxide | pH 7-8 | 90-95 | 98.0+ |

| Steam Distillation | 30-35°C separation | 80-90 | 97.0+ |

| Crystallization at Low Temperature | Below -56°C | 85-95 | 99.0+ |

| Table 4: Comparison of Alternative Synthetic Routes | ||||

|---|---|---|---|---|

| Method | Starting Material | Fluorinating Agent | Typical Yield (%) | Advantages |

| Balz-Schiemann (Traditional) | para-toluidine | Tetrafluoroboric acid/heat | 89 | Well-established |

| Direct Hydrofluoric Acid Method | para-toluidine | Hydrofluoric acid/Sodium nitrite | 97-99 | High yield/purity |

| Halogen Exchange | 4-chlorotoluene | Metal fluorides | 60-80 | Mild conditions |

| Catalytic Fluorination | 4-bromotoluene | Transition metal catalysts | 40-70 | Selective |

| Fluorodenitration | 4-nitrotoluene | Fluoride salts | 50-75 | Direct fluorination |

Physical Description

XLogP3

Boiling Point

116.6 °C

Flash Point

Density

LogP

Melting Point

-56.0 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (52.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (52.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.97 mmHg

Pictograms

Flammable;Irritant

Other CAS

2194-09-4